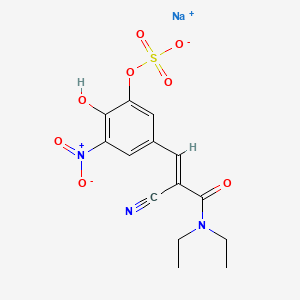
Pyridoxamine-d3 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxamine-d3 Dihydrochloride is a deuterium-labeled form of pyridoxamine, which is one of the three natural forms of vitamin B6. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays . Pyridoxamine itself is known for its role in amino acid metabolism, neurotransmitter synthesis, and other vital biochemical processes .
Mechanism of Action
Target of Action
Pyridoxamine-d3 Dihydrochloride, a form of vitamin B6, primarily targets enzymes that are dependent on pyridoxal phosphate (PLP) . These enzymes play a crucial role in various biochemical reactions, including the synthesis, degradation, and interconversion of amino acids . This compound also targets the Maillard reaction, a process that leads to the formation of advanced glycation end products (AGEs) .
Mode of Action
This compound interacts with its targets by inhibiting the Maillard reaction and blocking the formation of AGEs . It forms stable complexes with metal ions that catalyze the oxidative reactions in the advanced stages of the protein glycation cascade . Additionally, it reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the metabolism of amino acids and neurotransmitters . It also influences lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways . By inhibiting the Maillard reaction, it impacts the formation of AGEs, which are implicated in various pathological conditions, including diabetes .
Pharmacokinetics
It is known that it can be obtained from dietary sources and can be interconverted into different forms according to the body’s needs .
Result of Action
The action of this compound results in the inhibition of AGE formation, thereby reducing the chemical modification of proteins during aging and in diabetes . It also helps maintain the biochemical homeostasis of the body by serving as a coenzyme for more than 160 enzymatic reactions .
Action Environment
It is known that the efficacy of vitamin b6 compounds can be influenced by factors such as diet, age, and health status .
Preparation Methods
The preparation of Pyridoxamine-d3 Dihydrochloride involves several steps:
Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the starting material. It is reacted with activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal.
Reduction to Pyridoxamine: Pyridoxal oxime is then reduced using acetic acid and zinc to yield pyridoxamine.
Formation of Pyridoxamine Dihydrochloride: The pyridoxamine solution is adjusted to an alkaline pH to precipitate pyridoxamine. After filtration, water and hydrochloric acid are added, followed by decolorization and filtration.
Chemical Reactions Analysis
Pyridoxamine-d3 Dihydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to pyridoxal or pyridoxal phosphate, which are active forms of vitamin B6.
Reduction: The compound can be reduced back to pyridoxine under specific conditions.
Substitution: Pyridoxamine can undergo substitution reactions, particularly at the aminomethyl group, leading to various derivatives.
Common reagents used in these reactions include manganese dioxide for oxidation and zinc for reduction. The major products formed include pyridoxal, pyridoxal phosphate, and various substituted derivatives .
Scientific Research Applications
Pyridoxamine-d3 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Comparison with Similar Compounds
Pyridoxamine-d3 Dihydrochloride is compared with other vitamin B6 compounds such as pyridoxine and pyridoxal:
Pyridoxal: Another form of vitamin B6 that is more effective in certain enzymatic reactions and medical treatments.
Similar compounds include:
- Pyridoxine Hydrochloride
- Pyridoxal Hydrochloride
- Pyridoxamine Phosphate
This compound is unique due to its deuterium labeling, which provides enhanced stability and precision in scientific research .
Properties
CAS No. |
1173148-03-2 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
171.214 |
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/i1D3 |
InChI Key |
NHZMQXZHNVQTQA-FIBGUPNXSA-N |
SMILES |
CC1=NC=C(C(=C1O)CN)CO |
Synonyms |
4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol-d3 Dihydrochloride; 2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine-d3 Dihydrochloride; Pyridorin-d3 Dihydrochloride; Pyridoxylamine-d3 Dihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


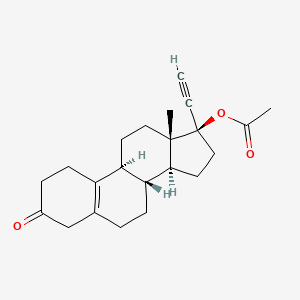
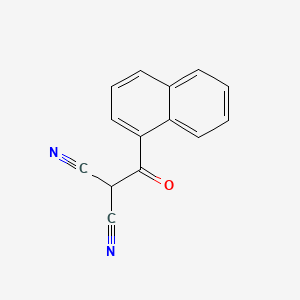
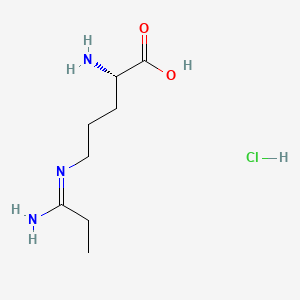
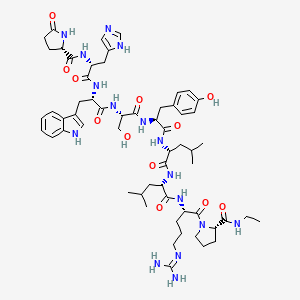
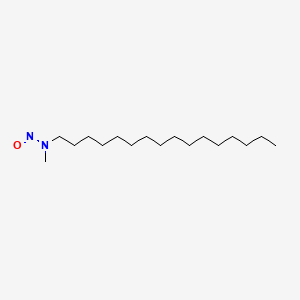
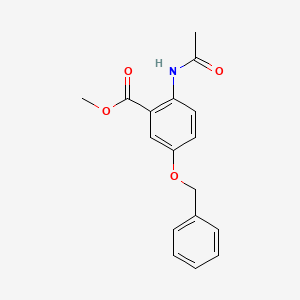
![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)
